molecular formula C6H10O B1625347 Hexa-4,5-dien-1-ol CAS No. 40365-64-8

Hexa-4,5-dien-1-ol

Cat. No.: B1625347
CAS No.: 40365-64-8
M. Wt: 98.14 g/mol
InChI Key: BJDLCEQTPOPUNP-UHFFFAOYSA-N
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Description

Hexa-4,5-dien-1-ol is an organic compound with the molecular formula C6H10O. It is characterized by the presence of a hydroxyl group (-OH) attached to a hexadiene chain, specifically at the first carbon position. This compound is notable for its unique structure, which includes conjugated double bonds, making it an interesting subject for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-4,5-dien-1-ol can be synthesized through several methods. One common approach involves the reaction of 4,5-hexadien-1-yloxytrimethylsilane with hydrogen chloride in diethyl ether at ambient temperature for 18 hours . Another method includes the use of silane derivatives, which undergo specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Hexa-4,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to yield saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Hexa-4,5-dienoic acid.

    Reduction: this compound can be converted to hexanol.

    Substitution: Hexa-4,5-dienyl chloride.

Scientific Research Applications

Hexa-4,5-dien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hexa-4,5-dien-1-ol involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a hydroxyl group. These functional groups allow it to interact with different molecular targets and pathways, facilitating reactions such as cycloadditions and substitutions .

Comparison with Similar Compounds

Hexa-4,5-dien-1-ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of double bonds and the position of the hydroxyl group, which imparts distinct reactivity and properties compared to its analogs .

Properties

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3,7H,1,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDLCEQTPOPUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450704
Record name Hexa-4,5-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40365-64-8
Record name Hexa-4,5-dien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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